molecular formula C2H5F5OS B2857982 2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol CAS No. 87224-26-8

2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol

Cat. No. B2857982
CAS RN: 87224-26-8
M. Wt: 172.11
InChI Key: KQJRFDAMLGLSOX-UHFFFAOYSA-N
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Description

“2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol” is a chemical compound with the molecular formula C2H5F5OS and a molecular weight of 172.12 . It is also known by the English name "Sulfur, pentafluoro (2-hydroxyethyl)-, (OC-6-21)-" .


Molecular Structure Analysis

The InChI code for “2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol” is 1S/C2H5F5OS/c3-9(4,5,6,7)2-1-8/h8H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The boiling point of “2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol” is 73 °C at a pressure of 50 Torr . Its acidity coefficient (pKa) is predicted to be 13.61±0.10 .

Scientific Research Applications

Synthesis and Polymer Applications

  • Synthesis of Alkadienes and Epoxidation

    The synthesis of new pentafluoro-λ6-sulfanyl-containing alkadienes and their subsequent epoxidation has been detailed. These compounds serve as monomers or intermediates in polymer, polymer surface coating, and SF5-containing heterocyclic compound preparation (Brel, 2005).

  • Preparation of New Fluoroalkenes and Alcohol

    Compounds containing a terminal pentafluoro-λ6-sulfanyl group along with alkene or alcohol functional groups have been synthesized. These are useful as monomers or intermediates for polymers, polymer surface coatings, and surfactants (Nixon et al., 1998).

Heterocyclic Compound Synthesis

  • Synthesis of Dihydroisoxazoles

    Pentafluoro-λ6-sulfanyl-containing 4,5-dihydroisoxazoles have been synthesized as intermediates for pentafluorosulfanyl-containing heterocyclic and polyfunctional compounds (Brel, 2006).

  • Fluorination in Heteroarenes Synthesis

    The use of iodine pentafluoride in a Cl-F exchange fluorination reaction aids the synthesis of pentafluoro-λ6-sulfanyl-(hetero)arenes with electron-withdrawing substituents (Cui et al., 2017).

Organic Chemistry and Medicinal Applications

  • Synthesis and Diels-Alder Reactions of Dienophiles

    Efficient synthesis of dienophiles containing a pentafluoro-λ6-sulfanyl moiety has been achieved. These react readily with dienes to form Diels-Alder cycloadducts, which have potential applications in organic synthesis (Brel, 2006).

  • Synthesis of Pentafluorosulfanylacrylates

    New pentafluoro-λ6-sulfanylacrylates have been synthesized, useful as intermediates for cyclic and heterocyclic Diels-Alder cycloadducts (Brel, 2007).

properties

IUPAC Name

2-(pentafluoro-λ6-sulfanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F5OS/c3-9(4,5,6,7)2-1-8/h8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJRFDAMLGLSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(F)(F)(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol

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